molecular formula C22H23N3O5S B12171125 Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B12171125
M. Wt: 441.5 g/mol
InChI Key: OVZAZDBYECPGSH-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a spirocyclic nonane, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and spirocyclic compounds, such as:

Uniqueness

What sets Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate apart is its combination of a thiazole ring, a spirocyclic nonane, and a phenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 2-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H23N3O5S/c1-30-19(28)17-18(14-7-3-2-4-8-14)31-21(24-17)23-15(26)9-12-25-16(27)13-22(20(25)29)10-5-6-11-22/h2-4,7-8H,5-6,9-13H2,1H3,(H,23,24,26)

InChI Key

OVZAZDBYECPGSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)C4=CC=CC=C4

Origin of Product

United States

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